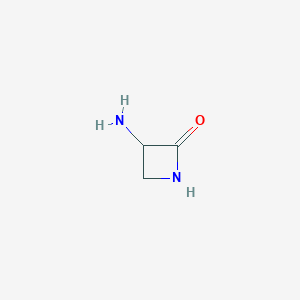

3-Aminoazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBWDZYSLVSRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515337 | |

| Record name | 3-Aminoazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62634-84-8 | |

| Record name | 3-Aminoazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminoazetidin 2 One and Its Functionalized Derivatives

Cycloaddition Approaches to 3-Aminoazetidin-2-one Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, represent the most widely utilized and versatile methods for the construction of the azetidin-2-one (B1220530) ring system. These methods involve the formation of two new carbon-carbon or carbon-nitrogen bonds in a single step, efficiently assembling the four-membered ring.

Staudinger Reaction ([2+2] Ketene-Imine Cycloadditions) in Azetidinone Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams, including this compound derivatives. This reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes conrotatory ring closure to yield the β-lactam ring.

The stereochemical outcome of the Staudinger reaction is a critical aspect, influenced by the geometry of the imine and the electronic nature of the substituents on both the ketene and the imine. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines produce trans-β-lactams. The substituents on the ketene also play a crucial role; electron-donating groups on the ketene tend to favor the formation of cis-products, whereas electron-withdrawing groups often lead to a preference for trans-isomers. This is attributed to the relative rates of ring closure versus isomerization of the zwitterionic intermediate. Polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and potentially leading to a higher proportion of the thermodynamically more stable trans-product.

For the synthesis of this compound derivatives, a ketene bearing a protected amino group is typically employed. A common precursor is a protected α-amino acid, which can be converted into the corresponding acid chloride and subsequently treated with a base, such as triethylamine, to generate the aminoketene in situ.

| Ketene Precursor | Imine | Product (Major Isomer) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Phthalimidoacetyl chloride | N-Benzylidene-4-methoxyaniline | 3-Phthalimido-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | >95:5 | 85 |

| Azidoacetyl chloride | N-(4-Methoxybenzylidene)aniline | 3-Azido-1,4-diphenylazetidin-2-one | 10:90 | 78 |

| (Benzyloxycarbonyl)aminoacetyl chloride | N-Propylidene-n-propylamine | 3-((Benzyloxycarbonyl)amino)-1-propyl-4-ethylazetidin-2-one | 80:20 | 65 |

Alternative Cycloaddition Strategies for Monocyclic 3-Amino-β-Lactams

While the Staudinger reaction is prevalent, other cycloaddition strategies have been developed to access monocyclic 3-amino-β-lactams, offering alternative reactivity and stereoselectivity profiles.

Enolate-Imine Cyclocondensation: This method involves the reaction of a pre-formed ester enolate with an imine. For the synthesis of 3-aminoazetidin-2-ones, a glycine-derived enolate is typically used. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the nature of the metal counterion. The use of chiral auxiliaries on the ester component can provide excellent stereocontrol, leading to the formation of enantiomerically enriched β-lactams. For instance, lithium enolates generated from N,N-bis(silyl)glycinates have been shown to react with N-arylaldimines to afford trans-3-amino-β-lactams with high diastereoselectivity and enantioselectivity.

Kinugasa Reaction: The Kinugasa reaction is a copper-catalyzed [2+2] cycloaddition of a nitrone and a terminal alkyne. This reaction proceeds through a 1,3-dipolar cycloaddition to form a five-membered isoxazolidine (B1194047) intermediate, which then undergoes a rearrangement to yield the β-lactam. A key advantage of the Kinugasa reaction is its ability to generate highly functionalized β-lactams with good control of stereochemistry. The use of ynamides in this reaction has been shown to be an effective strategy for the synthesis of chiral α-amino-β-lactams.

Intramolecular Cyclization Reactions for Azetidinone Ring Construction

Intramolecular cyclization reactions provide a powerful alternative to cycloaddition approaches for the formation of the azetidin-2-one ring. These methods typically involve the formation of a single bond to close the four-membered ring from an acyclic precursor.

Cyclization of β-Amino Acids and Derived Intermediates

The most direct intramolecular approach to 3-aminoazetidin-2-ones is the cyclization of β-amino acid derivatives. This can be achieved by activating the carboxylic acid moiety of a suitably protected β-amino acid and then inducing cyclization through the action of a base. Common activating agents include carbodiimides, sulfonyl chlorides, and chloroformates. The stereochemistry of the starting β-amino acid is generally retained during the cyclization process, making this a valuable method for the synthesis of optically active β-lactams.

A significant challenge in this approach is the potential for competing intermolecular reactions, such as polymerization. To favor the desired intramolecular cyclization, reactions are often carried out under high dilution conditions.

Other Base- or Acid-Catalyzed Cyclization Pathways

Various other base- or acid-catalyzed cyclization pathways have been developed to construct the this compound ring. One notable method is the cyclization of α-halo-β-amino amides. In this approach, a base is used to promote the intramolecular nucleophilic substitution of the halide by the amide nitrogen, forming the azetidinone ring.

Acid-catalyzed cyclizations are less common for the formation of the azetidinone ring from acyclic precursors due to the strained nature of the four-membered ring. However, certain specialized substrates can undergo acid-promoted cyclization. For example, the decomposition of α-amino-α'-diazo ketones can be catalyzed by acids or transition metals to generate a carbene intermediate, which can then undergo intramolecular C-H insertion to form the azetidin-3-one (B1332698) ring, a structural isomer of the target compound. While not directly yielding a this compound, this highlights the potential for catalyzed intramolecular reactions in the synthesis of substituted azetidines.

Stereoselective Synthesis of this compound

The biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.

Asymmetric synthesis of 3-aminoazetidin-2-ones can be achieved through several strategies, including the use of chiral auxiliaries, chiral imines or ketenes, and chiral catalysts.

Chiral Auxiliaries: Chiral auxiliaries can be attached to either the ketene or the imine component in a Staudinger reaction, or to the ester in an enolate-imine condensation. These auxiliaries direct the approach of the reactants, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. Oxazolidinones derived from amino acids are commonly used as effective chiral auxiliaries in this context. For example, an oxazolidinone derived from (S)-phenylglycine can be used to prepare a chiral ketene precursor, which upon reaction with an achiral imine, yields a β-lactam with high diastereoselectivity.

Chiral Imines and Ketenes: The use of enantiopure imines or ketenes is another effective strategy for asymmetric synthesis. Chiral imines can be prepared from chiral amines or aldehydes, which are often derived from the chiral pool of natural products like amino acids or sugars. For instance, imines derived from D-glyceraldehyde acetonide have been used in [2+2] cycloadditions with various ketenes to produce cis-β-lactams with high diastereoselectivity.

Chiral Catalysts: The development of catalytic asymmetric methods is a highly desirable goal in organic synthesis. Chiral Lewis acids and organocatalysts have been employed to catalyze the [2+2] cycloaddition of ketenes and imines with high enantioselectivity. For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be effective catalysts for the asymmetric Staudinger reaction.

| Strategy | Chiral Source | Reaction Type | Key Features |

| Chiral Auxiliary | (S)-4-Phenyloxazolidinone | Staudinger Reaction | Auxiliary attached to the ketene precursor, high diastereoselectivity. |

| Chiral Imine | Imine from D-Glyceraldehyde | Staudinger Reaction | Controls the facial selectivity of the ketene addition. |

| Chiral Catalyst | Planar-chiral DMAP derivative | Staudinger Reaction | Catalytic amount of chiral source, high enantioselectivity. |

Diastereoselective Control in Azetidinone Formation

Diastereoselective control in the formation of the azetidin-2-one ring is a critical aspect of synthesizing biologically active β-lactams. The relative stereochemistry of the substituents at the C3 and C4 positions significantly influences the therapeutic efficacy of these compounds. Various strategies have been developed to control this diastereoselectivity, primarily in the context of the Staudinger cycloaddition and ester enolate-imine condensation reactions.

One of the most effective methods for achieving diastereocontrol is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, enantiopure oxazolidinones derived from amino acids like (S)- and (R)-phenylglycine have proven to be excellent chiral auxiliaries in the ketene-imine cycloaddition for the asymmetric synthesis of 3-amino-β-lactams. nih.gov When (S)-4-phenyloxazolidinon-3-ylacetyl chloride is reacted with N-benzylaldimines, it yields β-lactams with a diastereomeric ratio (dr) of 95:5 to 97:3. nih.gov

The choice of reactants and reaction conditions also plays a pivotal role. In the Staudinger reaction, the geometry of the imine and the ketene, as well as the solvent, can influence the cis/trans ratio of the product. Generally, non-polar solvents tend to favor the formation of the cis-β-lactam, while polar solvents can promote the formation of the trans isomer by stabilizing the zwitterionic intermediate and allowing for its isomerization before ring closure. nih.gov

Furthermore, the substituents on the imine and ketene precursors can exert significant steric and electronic effects that dictate the diastereochemical course of the reaction. For example, the reaction of fluoroacetyl chloride with an imine derived from p-anisidine (B42471) and D-glyceraldehyde acetonide resulted in the formation of the corresponding cis β-lactam as a single diastereomer.

The following table summarizes the effect of different chiral auxiliaries on the diastereoselectivity of this compound formation:

| Chiral Auxiliary | Reactants | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (S)-4-phenyloxazolidinone | (S)-4-phenyloxazolidinon-3-ylacetyl chloride and N-benzylaldimines | 95:5 to 97:3 | 80-90 | nih.gov |

| D-phenylalanine ethyl ester | Chiral Schiff base from D-phenylalanine ethyl ester and cinnamaldehyde (B126680) with phthalimidoacetyl chloride | Single stereoisomer | Not specified | libretexts.org |

| erythro 2-methoxy-1,2-diphenylethylamine | Chiral imines from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydes | High diastereoselectivity | Good |

Enantioselective Approaches to Chiral 3-Aminoazetidin-2-ones

The development of enantioselective methods for the synthesis of chiral 3-aminoazetidin-2-ones is of paramount importance, as the biological activity of many β-lactam antibiotics is dependent on a specific enantiomer. Catalytic asymmetric synthesis has emerged as a powerful tool to achieve high enantioselectivity.

One notable approach involves the use of chiral nucleophilic catalysts in the reaction between ketenes and imines. For instance, chiral amines can be employed to catalyze the reaction diastereoselectively and enantioselectively. The use of bifunctional catalysts, which possess both a nucleophilic center and a hydrogen bond donor, can create a more rigid transition state, leading to higher stereocontrol.

A significant breakthrough was the development of a catalytic, asymmetric synthesis of β-lactams using a chiral nucleophile paired with an achiral Lewis acid cocatalyst. This bifunctional system can promote the coupling of ketenes and imines to produce optically enriched β-lactams in high yields.

The ester enolate-imine condensation is another key reaction that has been adapted for enantioselective synthesis. The use of chiral lithium enolates generated from N,N-bis(silyl)glycinates and their reaction with N-PMP-arylaldimines can produce trans-3-amino-β-lactams with excellent enantiopurity. nih.gov Chiral ester auxiliaries such as (-)-menthyl and (-)-2-phenylcyclohexyl have been shown to be highly effective in this reaction. nih.gov

The following table presents examples of enantioselective approaches to chiral 3-aminoazetidin-2-ones:

| Catalytic System/Method | Reactants | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral nucleophilic amine catalyst | Electron-deficient ketenes and imines | High | Not specified | nih.gov |

| Chiral ester enolate-imine cyclocondensation with (-)-menthyl auxiliary | N,N-bis(silyl)glycinates and N-PMP-arylaldimines | Excellent | Exclusively trans | nih.gov |

| Chiral imines from (2R)-2,3-O-isopropylidene glyceraldehyde with zinc enolate | N-(4-methoxyphenyl)imine and zinc enolate of an ester | >98% | 86% de (trans) | organic-chemistry.org |

| Chiral imines from (2R)-2,3-O-isopropylidene glyceraldehyde with lithium enolate | N-(trimethylsilyl)imine and lithium enolate of an ester | >90% | >90% de (cis) | organic-chemistry.org |

Methodologies for Controlling Cis/Trans Isomerism

The control of cis/trans isomerism in the azetidin-2-one ring is a crucial factor in the synthesis of β-lactam antibiotics, as the relative stereochemistry at C3 and C4 profoundly impacts their biological activity. The Staudinger ketene-imine cycloaddition is a primary focus for methodologies aimed at controlling this isomerism.

The stereochemical outcome of the Staudinger reaction is largely determined by the reaction conditions and the nature of the substituents on both the ketene and the imine. A key factor is the polarity of the solvent. In general, non-polar solvents favor the formation of the cis-β-lactam, while polar solvents tend to promote the formation of the trans isomer. nih.gov This is attributed to the stabilization of the zwitterionic intermediate in polar solvents, which allows for its isomerization to a more stable conformation before the final ring closure. nih.gov

The electronic properties of the substituents also play a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine often lead to a preference for the trans isomer.

Furthermore, the choice of the N-protecting group on the imine can be used to direct the stereochemical outcome. For instance, in reactions catalyzed by a 4-(pyrrolidino)pyridine derivative, ketenes coupled with N-tosyl imines predominantly yield cis-β-lactams, whereas reactions with N-triflyl imines preferentially furnish the trans isomers.

The following table provides examples of methodologies for controlling cis/trans isomerism:

| Methodology | Reactants | Predominant Isomer | Conditions | Reference |

| Solvent Polarity | General ketene-imine cycloaddition | cis | Non-polar solvent | nih.gov |

| Solvent Polarity | General ketene-imine cycloaddition | trans | Polar solvent | nih.gov |

| N-Protecting Group | Ketene and N-tosyl imine | cis | 4-(pyrrolidino)pyridine derivative catalyst | |

| N-Protecting Group | Ketene and N-triflyl imine | trans | 4-(pyrrolidino)pyridine derivative catalyst | |

| Ester Enolate-Imine Condensation | Chiral imines from acetaldehyde/propionaldehyde | trans | Weakly polar solvent (Et2O) | organic-chemistry.org |

| Ester Enolate-Imine Condensation | Chiral imines from acetaldehyde/propionaldehyde | cis | Polar solvent mixture (THF/HMPA) | organic-chemistry.org |

Post-Cyclization Introduction and Manipulation of the 3-Amino Substituent

While the direct synthesis of 3-aminoazetidin-2-ones is a common strategy, an alternative approach involves the introduction of the amino group after the formation of the β-lactam ring. This post-cyclization functionalization can offer advantages in terms of substrate scope and the ability to introduce diverse functionalities.

One method for the post-cyclization introduction of an amino group is through the reduction of a 3-azido-azetidin-2-one. The azido (B1232118) group can be introduced at the 3-position of a pre-formed β-lactam, and its subsequent reduction, often via a Staudinger reduction or catalytic hydrogenation, yields the desired 3-amino-azetidin-2-one.

Once the 3-amino group is in place, it can be further manipulated to introduce a wide range of substituents. This is particularly important for the synthesis of β-lactam antibiotics with varied side chains, which can modulate their antibacterial spectrum and potency. Common manipulations include acylation reactions to form amides. For example, a free 3-amino group can be acylated with various acyl chlorides in the presence of a base to introduce different side chains.

Furthermore, the 3-amino group can be deprotected and then re-protected with a different protecting group to allow for orthogonal chemical transformations at other positions of the molecule. This strategy is crucial in the synthesis of complex, polyfunctionalized β-lactam derivatives. For instance, after the initial synthesis of a diprotected monocyclic β-lactam, selective deprotection of the 3-amino group allows for its functionalization, followed by deprotection of the nitrogen at the 1-position.

Protecting Group Strategies in this compound Synthesis (e.g., Boc, Cbz, Dibenzyl)

The use of protecting groups is essential in the synthesis of this compound and its derivatives to prevent unwanted side reactions of the reactive amino group. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. Common protecting groups for the 3-amino function include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and dibenzyl.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org In the context of this compound synthesis, the Boc group can be used to protect the 3-amino function while other transformations are carried out on the molecule.

The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C), which is a mild and selective deprotection method. organic-chemistry.org This makes the Cbz group orthogonal to acid-labile protecting groups like Boc. The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate.

The dibenzyl protecting group offers a robust protection for the amino group. It is stable under many reaction conditions, including those that might cleave other protecting groups. The dibenzyl group can be removed by catalytic hydrogenolysis. Its use can be advantageous in preventing side reactions such as aziridine (B145994) formation during cyclodehydration steps in certain synthetic routes to β-lactams. nih.gov

The selection of a protecting group strategy often involves an orthogonal approach, where different protecting groups that can be removed under distinct conditions are used to protect different functional groups within the same molecule. This allows for the selective deprotection and functionalization of specific sites, which is a cornerstone of modern organic synthesis.

The following table summarizes the properties of common protecting groups used for the 3-amino group in azetidin-2-one synthesis:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| Dibenzyl | Bn₂ | Benzyl bromide | Catalytic hydrogenolysis (H₂, Pd/C) |

Reactivity and Synthetic Transformations of 3 Aminoazetidin 2 One

3-Aminoazetidin-2-one as a Versatile Chiral Synthon (β-Lactam Synthon Methodology)

The "β-lactam synthon method" leverages the ring strain of azetidin-2-ones to facilitate selective bond cleavage and subsequent transformations, providing access to a wide range of organic compounds. nih.gov This methodology has proven particularly effective for the synthesis of non-protein amino acids, oligopeptides, and various nitrogen-containing heterocycles. nih.gov Enantiomerically pure β-lactams, including derivatives of this compound, serve as powerful chiral synthons for creating aromatic β-amino acids, peptides, polyamines, and other biologically significant molecules. nih.gov

The stereochemistry at the C3 and C4 positions of the β-lactam ring can be precisely controlled through various synthetic strategies, most notably the Staudinger ketene-imine [2+2] cycloaddition and ester enolate-imine cyclocondensation reactions. nih.govnih.gov These methods allow for the asymmetric synthesis of 3-amino-β-lactams with high diastereoselectivity. nih.govdocumentsdelivered.com The resulting chiral this compound derivatives can then undergo stereoselective alkylation at the C3 position or on the side chain, providing efficient routes to α-alkyl-α-amino acids with high enantiopurity. nih.gov Furthermore, hydrolysis of these enantiopure 3-amino-β-lactams readily yields α,β-diamino acids. nih.gov

The utility of the β-lactam synthon method extends to the synthesis of complex natural products and medicinally important compounds. For instance, the ring-opening coupling of a suitably functionalized β-lactam with a complex core structure was a key step in the highly efficient semisynthesis of the anticancer drug paclitaxel (B517696). nih.gov

Ring Transformation Reactions of the Azetidinone Nucleus

The inherent strain of the azetidinone ring makes it susceptible to ring-opening and ring-expansion reactions, enabling its transformation into a variety of other heterocyclic systems. rsc.org This reactivity is a cornerstone of the β-lactam synthon methodology, allowing for the synthesis of target molecules that may not even contain a β-lactam ring. nih.gov

The strained azetidine (B1206935) ring can be opened and reconfigured to form larger or different heterocyclic structures. rsc.orgrsc.org Substituted azetidines have been shown to be excellent precursors for rearrangements leading to pyrroles, pyrrolidines, piperidines, and imidazolidinones, among others. rsc.org

Imidazolidin-2-ones: These cyclic ureas are important structural motifs in many pharmaceuticals. nih.govmdpi.com Synthetic routes to imidazolidin-2-ones often involve the carbonylation of 1,2-diamines or the intramolecular cyclization of urea (B33335) derivatives. nih.govmdpi.com The transformation of azetidine derivatives can provide access to the requisite diamine precursors. rsc.org

Piperazines: The piperazine (B1678402) ring is a common feature in many approved drugs. mdpi.comnih.gov While numerous methods exist for piperazine synthesis, including C-H functionalization and cyclization of diamine precursors, the ring expansion of azetidine derivatives offers a potential alternative route. mdpi.comorganic-chemistry.orgnih.gov

Hydantoins: Hydantoins (imidazolidine-2,4-diones) and their thio-analogs are another class of biologically active heterocycles. ikm.org.mymdpi.comnih.gov Their synthesis is often achieved through the cyclization of amino acids or their derivatives. ikm.org.mymdpi.com The β-lactam synthon approach, by providing access to various amino acid derivatives, can indirectly facilitate the synthesis of hydantoin (B18101) structures. nih.gov

| Starting Material | Reagents/Conditions | Resulting Heterocycle |

| 3-Amino-4-aryl-azetidine | Isothiocyanates in DCM | Dihydrothiazoles |

| N-Allyl ureas | Palladium catalyst | Imidazolidin-2-one |

| 1,2-Diamines | Carbonylating agents (e.g., CDI, CO2) | Imidazolidin-2-ones |

| Amino acids | Potassium cyanate, HCl | Hydantoins |

Beyond ring transformations, the this compound scaffold can be incorporated into larger molecular architectures to create hybrid molecules. This approach is valuable in drug discovery, where the β-lactam core can be combined with other pharmacophores to generate compounds with novel or enhanced biological activities. For example, β-lactam-based conjugates have been synthesized to act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics. mdpi.com

Functionalization and Derivatization Strategies at the 3-Amino Position

The amino group at the C3 position of the azetidinone ring is a key site for synthetic modification, allowing for the introduction of a wide range of substituents and the construction of diverse molecular libraries. mdpi.comnih.gov

The primary amino group of this compound readily undergoes acylation with carboxylic acids or their activated derivatives to form stable amide bonds. nih.govnih.gov This reaction is a straightforward and widely used method for creating libraries of N-substituted derivatives. nih.gov By varying the carboxylic acid component, chemists can systematically modify the steric and electronic properties of the C3 substituent to explore structure-activity relationships. nih.gov These N-(2-oxoazetidin-3-yl)amides have been investigated as potential inhibitors for enzymes such as N-acylethanolamine acid amidase (NAAA). nih.gov

Furthermore, the amino group can be subjected to various other N-substitution reactions, expanding the scope of accessible derivatives. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Carboxylic Acid (R-COOH) | N-(2-oxoazetidin-3-yl)amide |

| 3-Amino-2-phenyl azetidine | Various Acids | 3-Amido-2-phenyl azetidines |

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of amides and other carbonyl-containing compounds. nih.govmdpi.com In the context of this compound, the amino group can serve as the nucleophile in palladium-catalyzed aminocarbonylation reactions with aryl or vinyl halides/triflates. nih.govnih.gov This methodology provides a direct route to N-aroyl derivatives, which are important substructures in medicinal chemistry. The reaction typically involves the oxidative addition of the organic halide to a palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack by the amine. nih.govresearchgate.net

This approach offers an alternative to traditional amide bond formation and allows for the coupling of the this compound core with a wide range of aromatic and heteroaromatic systems. nih.govmdpi.com

Nucleophilic Ring-Opening and Ring Expansion Reactions of Azetidinones

The reactivity of the azetidin-2-one (B1220530) ring is largely dictated by the ring strain and the electrophilicity of the carbonyl carbon. Nucleophilic attack at this position can lead to either cleavage of the amide bond (N1-C2) or the C2-C3 bond, resulting in ring-opened products. Furthermore, under specific conditions, the initial ring-opened intermediate can undergo subsequent cyclization to afford larger heterocyclic systems.

One of the most fundamental nucleophilic ring-opening reactions of 3-amino-β-lactams is hydrolysis, which leads to the formation of valuable α,β-diamino acids. This transformation proceeds by the attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by the cleavage of the N1-C2 amide bond. This method provides a straightforward route to chiral diamino acids, which are important building blocks in the synthesis of various biologically active molecules.

Beyond simple hydrolysis, the this compound nucleus can be subjected to attack by a range of other nucleophiles, leading to a variety of functionalized acyclic products. The outcome of these reactions is often dependent on the nature of the nucleophile, the substituents on the azetidinone ring, and the reaction conditions.

Ring expansion reactions of 3-aminoazetidin-2-ones offer a pathway to larger, medicinally relevant heterocyclic structures such as diazepinones and piperazinones. These transformations typically involve an initial nucleophilic ring opening, followed by an intramolecular cyclization of the resulting intermediate. For instance, the reaction of an N-acyl-3-aminoazetidin-2-one with a suitable binucleophile could potentially lead to the formation of a seven-membered diazepinone ring. While specific examples for this compound are not extensively documented in readily available literature, the general principles of β-lactam ring expansion suggest this as a feasible synthetic strategy.

| Reaction Type | Nucleophile/Reagent | Product Type | Ref. |

| Hydrolysis | Water/Acid or Base | α,β-Diamino acid | researchgate.net |

| General Nucleophilic Ring Opening | Various Nucleophiles | Functionalized acyclic amine | |

| Putative Ring Expansion | Binucleophiles | Diazepinones, Piperazinones |

Application in the Construction of Peptidomimetics and Pseudopeptides

The incorporation of constrained amino acid surrogates into peptide chains is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure. The rigid framework of this compound makes it an attractive candidate for use as a constrained dipeptide surrogate in the design of peptidomimetics and pseudopeptides.

When incorporated into a peptide backbone, the azetidinone ring restricts the conformational freedom of the polypeptide chain. Research on analogous structures, such as N-substituted 3-aminoazetidine-3-carboxylic acids, has shown that the azetidine moiety can act as a potent β-turn inducer. researchgate.net β-turns are crucial secondary structural motifs that play a significant role in molecular recognition and biological activity. By forcing the peptide chain to adopt a specific turn conformation, the this compound unit can pre-organize the molecule for optimal interaction with its biological target.

The synthesis of pseudopeptides containing the this compound core involves standard peptide coupling techniques, where the 3-amino group of the azetidinone can be acylated by an amino acid or peptide fragment. The resulting N-acylated derivative can then be further elaborated at the azetidinone nitrogen.

| Application | Key Feature | Structural Impact | Ref. |

| Peptidomimetic Construction | Constrained amino acid surrogate | Induces β-turn conformations | researchgate.net |

| Pseudopeptide Synthesis | Incorporation into peptide backbone | Enhances metabolic stability | |

| Conformational Control | Rigid azetidinone scaffold | Restricts torsional angles | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Aminoazetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-aminoazetidin-2-one derivatives, offering detailed information about the atomic connectivity and spatial arrangement of atoms. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely employed to build a complete picture of the molecular structure. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) is particularly powerful for determining the relative stereochemistry of substituents on the azetidin-2-one (B1220530) ring. The chemical shifts (δ) and, more importantly, the vicinal coupling constants (³J) between the protons on C3 and C4 are diagnostic of their cis or trans relationship.

Detailed research findings indicate that the magnitude of the coupling constant between the C3 and C4 protons (³J₃,₄) is a reliable indicator of stereochemistry. A smaller coupling constant is typically observed for a trans relationship, while a larger value indicates a cis relationship. For instance, in many β-lactam systems, ³J values for trans protons range from 1.5 to 3.0 Hz, whereas cis protons exhibit larger couplings, often in the range of 4.5 to 6.0 Hz. Furthermore, the chemical shift of the protons can be influenced by the magnetic anisotropy of nearby substituents, providing additional, albeit less definitive, clues to the stereochemical arrangement. nih.govresearchgate.net During synthetic studies, comparing the ¹H NMR spectra of epimeric pairs has been established as a straightforward method for the facile assignment of stereochemistry at specific carbon centers. nih.gov

| Stereochemistry | Typical Chemical Shift (δ) for C3-H (ppm) | Typical Chemical Shift (δ) for C4-H (ppm) | Typical Vicinal Coupling Constant (³J₃,₄) (Hz) |

|---|---|---|---|

| cis | 4.0 - 5.0 | 4.5 - 5.5 | 4.5 - 6.0 |

| trans | 3.5 - 4.5 | 4.0 - 5.0 | 1.5 - 3.0 |

Carbon-13 NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for confirmation of the molecular formula and identification of key structural features. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

For this compound derivatives, the carbonyl carbon (C2) of the β-lactam ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 165-175 ppm. libretexts.org The presence of substituents on the azetidin-2-one ring can significantly affect the chemical shifts of the ring carbons. nih.gov The C3 carbon, bearing the amino group, and the C4 carbon show signals at distinct positions that are influenced by the nature of their respective substituents. mdpi.comnih.gov

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| C2 (Carbonyl) | 165 - 175 | Characteristic downfield shift for a lactam carbonyl. libretexts.org |

| C3 | 50 - 65 | Shift is influenced by the amino group and any N-substituents. |

| C4 | 55 - 70 | Shift is highly dependent on the substituent at this position. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu In a this compound derivative, a cross-peak between the signals for the C3 and C4 protons would definitively establish their connectivity. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments map proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch This allows for the direct assignment of the C3 and C4 carbons based on the previously assigned chemical shifts of their attached protons. researchgate.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.ch It is crucial for piecing together the entire molecular structure, especially for identifying quaternary carbons and linking different fragments of the molecule. sdsu.eduepfl.ch For example, an HMBC correlation from the C4 proton to the C2 carbonyl carbon would confirm the four-membered ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the most diagnostic absorption band is that of the β-lactam carbonyl group.

Due to the significant ring strain in the four-membered ring, the C=O stretching vibration of a β-lactam appears at a characteristically high frequency, typically between 1730 and 1770 cm⁻¹. This is significantly higher than the carbonyl absorption of a typical acyclic amide (1650-1680 cm⁻¹) or a larger lactam. Other important absorptions include the N-H stretching vibrations of the primary or secondary amine at C3 (around 3300-3500 cm⁻¹) and the N-H stretch of the lactam itself (around 3200-3400 cm⁻¹). libretexts.orgresearchgate.net C-H stretching vibrations from alkyl and aromatic substituents are also readily observed. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| β-Lactam Carbonyl | C=O stretch | 1730 - 1770 |

| Amine (primary/secondary) | N-H stretch | 3300 - 3500 |

| Lactam | N-H stretch | 3200 - 3400 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Aromatic | C-H stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular weight can be accurately determined from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of protonated amino acids and their derivatives often involves characteristic losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov For this compound derivatives, fragmentation is often initiated by the cleavage of the strained β-lactam ring. Common fragmentation pathways can include the cleavage across the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds, leading to characteristic product ions that help to confirm the core structure and identify substituents. mdpi.com

| Precursor Ion | Neutral Loss | Resulting Fragment Ion | Notes |

|---|---|---|---|

| [M+H]⁺ | H₂O | [M+H - H₂O]⁺ | Common for compounds with hydroxyl or carboxylic acid groups. nih.gov |

| [M+H]⁺ | NH₃ | [M+H - NH₃]⁺ | Characteristic loss from the amino group. nih.gov |

| [M+H]⁺ | CO | [M+H - CO]⁺ | Loss from a carbonyl group. |

| [M+H]⁺ | H₂O + CO | [M+H - H₂O - CO]⁺ | A principal fragment ion for many amino acids. nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores (light-absorbing groups). The simple, unsubstituted this compound core does not possess strong chromophores and is expected to be optically silent above 250 nm. nih.gov The lactam carbonyl group exhibits a weak n→π* transition at a short wavelength (typically < 220 nm), which is often difficult to observe. nih.gov

However, UV-Vis spectroscopy becomes a valuable tool for the characterization of this compound derivatives that contain chromophoric substituents. researchgate.net For example, the incorporation of an aromatic ring, such as a phenyl or naphthyl group, attached to the ring nitrogen (N1) or the amino group at C3 will result in characteristic absorption bands in the near-UV region (typically 250-300 nm). nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can confirm the presence of such chromophores. scispace.com

| Chromophore | Electronic Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| Amide/Lactam (C=O) | n→π | ~210 - 220 | ~100 |

| Benzene | π→π | ~255 | ~200 |

| Conjugated Systems | π→π* | >250 | >10,000 |

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules. nih.govpurechemistry.org This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the conclusive assignment of the relative and absolute configuration of all stereogenic centers within a molecule. nih.gov For derivatives of this compound, which often contain multiple chiral centers, X-ray diffraction is indispensable for establishing their exact stereochemistry, a critical factor for their biological activity. nih.govsoton.ac.uk The determination of absolute configuration through this method relies on the phenomenon of anomalous dispersion, which can be particularly challenging for organic compounds containing only light atoms (C, H, N, O), but is nonetheless achievable with modern instrumentation and techniques. researchgate.net

Beyond stereochemistry, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. For azetidin-2-one derivatives, this includes the precise geometry of the strained four-membered β-lactam ring. Crystallographic studies on various monocyclic azetidinones have revealed that the β-lactam ring is essentially planar, though slight deviations can occur depending on the steric bulk of its substituents.

A systematic study on a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives provides valuable insight into their solid-state conformations. Although these compounds are not 3-amino derivatives, the analysis of their core azetidin-2-one structure is highly relevant. The crystal structures of these chiral molecules, which crystallize as racemates, show that the four-membered ring maintains a nearly planar geometry. The torsion angles involving the chiral centers at the C3 and C4 positions of the β-lactam ring are typically small, indicating a relatively eclipsed geometry. The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can form cyclic dimers or other organized supramolecular structures.

Below is a table summarizing the crystallographic data for several substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives, illustrating key structural parameters.

Table 1: Crystallographic Data for Selected Azetidin-2-one Derivatives.

| Compound | Formula | Crystal System | Space Group | Key Torsion Angles (°) |

|---|---|---|---|---|

| 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | C₂₅H₂₄FNO₅ | Orthorhombic | Pbca | -7.27 (C4) to 13.08 (C3) |

| 3-(furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | C₂₃H₂₃NO₆ | Monoclinic | P2₁/n | -8.69 (C4) to 13.76 (C3) |

| 4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | C₂₉H₂₇NO₅ | Triclinic | P-1 | -8.69 (C4) to 13.76 (C3) |

| 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | C₂₇H₂₉NO₇ | Monoclinic | P2₁/c | -8.69 (C4) to 13.76 (C3) |

| 4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | C₃₂H₃₁NO₆ | Triclinic | P-1 | -8.69 (C4) to 13.76 (C3) |

Data adapted from Fraga-Dubreuil et al. Note: Torsion angles are generalized from the ranges provided in the source for the series of compounds.

Emerging Spectroscopic Methods (e.g., Raman Spectroscopy) in Azetidinone Analysis

While established techniques like NMR and IR spectroscopy are cornerstones of structural elucidation, emerging vibrational spectroscopic methods offer new avenues for the analysis of azetidinone derivatives. Raman spectroscopy, in particular, has proven to be a powerful, non-destructive tool for pharmaceutical analysis, providing detailed chemical information with minimal to no sample preparation. mdpi.com The technique measures the inelastic scattering of light, which results in a spectrum of peaks corresponding to the specific vibrational modes of the molecule, effectively creating a unique "molecular fingerprint". nih.govmdpi.com

For β-lactam compounds, including this compound derivatives, Raman spectroscopy is highly informative. The vibrational modes of the core azetidin-2-one ring are readily identifiable. The most characteristic and intense band in the Raman spectrum of a β-lactam is the carbonyl (C=O) stretching vibration, which appears at a high frequency due to the significant ring strain. This peak is typically observed in the range of 1750-1785 cm⁻¹. For instance, studies on the β-lactamase inhibitor tazobactam (B1681243) identified the C=O stretch of the β-lactam ring at 1780 cm⁻¹. acs.orgnih.gov Other vibrations associated with the β-lactam ring structure can also be observed, providing a comprehensive spectral signature for this important class of compounds. nih.gov

The utility of Raman spectroscopy extends beyond simple characterization. Its high sensitivity to subtle structural changes makes it suitable for monitoring polymorphic forms and studying enzyme-inhibitor interactions in real-time. acs.orgresearchgate.net Furthermore, advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, allowing for the detection of trace amounts of material, which is crucial for drug monitoring and quality control applications. nih.gov

The table below lists key characteristic Raman peaks observed for the β-lactam ring, which are applicable to the analysis of this compound and its derivatives.

Table 2: Characteristic Raman Peaks for the Azetidin-2-one (β-Lactam) Ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|

| β-Lactam C=O Stretch | 1754 - 1782 | Ampicillin, Tazobactam nih.govacs.org |

| β-Lactam Ring Vibration | ~1692 | Ampicillin nih.gov |

| β-Lactam Ring Vibration | 1392 - 1418 | Ceftazidime nih.gov |

Computational and Theoretical Investigations of 3 Aminoazetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and geometric parameters, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.gov It is particularly useful for determining the most stable three-dimensional arrangements of atoms, known as conformations. For 3-aminoazetidin-2-one, DFT calculations can predict the puckering of the four-membered azetidinone ring and the orientation of the C3-amino group substituent.

Research on related azapeptides and other small ring systems has shown that DFT functionals, such as B3LYP, are effective in identifying stable conformers and the energy barriers between them. nih.govnih.gov These studies reveal that the conformational preferences are governed by a delicate balance of ring strain, steric hindrance, and intramolecular hydrogen bonding. While specific DFT data for this compound is not extensively published, analysis of analogous structures suggests that the azetidinone ring is not perfectly planar. The degree of puckering and the orientation of the amino group (axial vs. equatorial-like) represent distinct conformers with small energy differences. These preferences can be significantly influenced by the solvent environment, as simulated using solvation models like the Solvation Model based on Density (SMD). nih.gov

Table 1: Illustrative Conformational Analysis of a Substituted Azetidinone Ring using DFT This table represents a hypothetical analysis based on typical findings for similar structures, illustrating the type of data generated from DFT studies.

| Conformer | Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) | Key Feature |

| A | -60° | 0.00 | Staggered, pseudo-equatorial amino group; potentially stabilized by intramolecular interactions. |

| B | +60° | 0.15 | Staggered, alternative orientation. |

| C | 180° | 1.20 | Anti-periplanar, potentially higher energy due to steric or electronic repulsion. |

| D | 0° | 2.50 | Eclipsed, generally the least stable due to steric strain. |

Prediction of Reaction Regioselectivity and Transition States

DFT is also a powerful tool for predicting the course of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of transition states and the associated activation energies. mdpi.com For this compound, this can predict its reactivity towards various reagents.

The β-lactam ring is known for its susceptibility to nucleophilic attack at the carbonyl carbon, leading to ring-opening. DFT calculations can quantify the electrophilicity of this carbon and compare it to other potential reaction sites, such as the amino group. Furthermore, these studies can model the transition states for reactions like acylation of the amino group or hydrolysis of the lactam, providing insights into reaction rates and mechanisms. mdpi.com The results of such calculations, often visualized using electrostatic potential maps, can explain the regioselectivity observed in experimental synthetic procedures. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor binding.

Derivatives of this compound have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in regulating lipid signaling pathways. nih.gov Molecular docking studies can elucidate how these inhibitors fit into the NAAA active site. Such studies predict the specific interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues, explaining the compound's potency and selectivity. nih.gov

Beyond NAAA, the azetidin-2-one (B1220530) scaffold is a well-known pharmacophore present in β-lactam antibiotics, which target penicillin-binding proteins (PBPs) and can be degraded by β-lactamase enzymes. mdpi.com Docking studies are routinely used to model the interactions of novel β-lactam derivatives with the active sites of these bacterial enzymes. nih.govbris.ac.uk These models help predict whether a compound will act as an effective antibiotic or a β-lactamase inhibitor, guiding the design of new antibacterial agents. nih.govhelsinki.fi

Table 2: Predicted Interactions of Azetidinone Derivatives with Various Enzyme Active Sites

| Target Enzyme | PDB Code | Key Interacting Residues | Predicted Interaction Type |

| N-Acylethanolamine Acid Amidase (NAAA) | (Model) | Cys, Asn, Arg | Covalent bond (with Cys), Hydrogen bond |

| Metallo-β-lactamase (IMP-1) | (Multiple) | Zn²⁺ ions, His, Asp, Cys | Metal coordination, Hydrogen bond |

| Enoyl-Acyl Carrier Protein Reductase | 5NI9 | Tyr, NAD⁺ | Hydrogen bond, Hydrophobic interactions |

| DNA Gyrase | 3U2D | Asp, Gly, Mg²⁺ | Hydrogen bond, Metal coordination |

| Acetylcholinesterase (AChE) | 4EY7 | Trp, Tyr, His | π-π stacking, Hydrogen bond |

Stereochemical Influence on Molecular Recognition

Molecular recognition is highly sensitive to the three-dimensional structure of the ligand, a property known as stereochemistry. The chiral center at the C3 position of this compound means it can exist as two non-superimposable mirror images (enantiomers). It is a common principle in pharmacology that different enantiomers of a drug can have vastly different biological activities. nih.gov

Computational docking studies can effectively model and predict these differences. By docking both enantiomers of a this compound derivative into a chiral receptor pocket, researchers can calculate their respective binding energies and analyze their binding poses. Often, only one enantiomer can achieve the optimal orientation to form key interactions with the active site residues. The other enantiomer may bind weakly or not at all due to steric clashes, demonstrating the critical role of stereochemistry in molecular recognition. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. jchemlett.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the system. mdpi.comscielo.org.mx

For a complex of a this compound derivative and its target enzyme, an MD simulation can reveal how the ligand and protein adjust to each other upon binding. Researchers can analyze the stability of the binding pose predicted by docking by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand over the simulation time. nih.govresearchgate.net A stable RMSD suggests a stable binding mode. Furthermore, MD simulations can highlight the flexibility of different parts of the protein (via root-mean-square fluctuation, or RMSF analysis) and identify key residues that are crucial for maintaining the binding interaction. mdpi.com This detailed understanding of the dynamic behavior of the ligand-receptor complex is invaluable for the rational design and optimization of potent and selective inhibitors. nih.govhelsinki.fi

Stability of Protein-Ligand Complexes Involving this compound Derivatives

The stability of protein-ligand complexes is a critical factor in drug design and development, indicating the strength and duration of the interaction between a drug candidate and its biological target. Computational methods, such as molecular dynamics (MD) simulations, are increasingly employed to predict and analyze this stability.

One computational approach, thermal titration molecular dynamics (TTMD), is utilized to qualitatively estimate the stability of protein-ligand complexes. nih.govresearchgate.net This method involves running a series of MD simulations at progressively higher temperatures and using a scoring function based on protein-ligand interaction fingerprints to assess the persistence of the native binding mode. nih.gov TTMD has proven effective in distinguishing between high-affinity (low nanomolar range) and low-affinity (micromolar) compounds for various pharmaceutically relevant targets. nih.govresearchgate.net

Studies on derivatives of this compound have highlighted their potential as inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov NAAA is a cysteine hydrolase involved in the degradation of lipid signaling molecules like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.gov By inhibiting NAAA, the levels of PEA can be increased, offering a therapeutic strategy for pain and inflammation. nih.gov

In the context of NAAA, derivatives of this compound have been synthesized and evaluated for their inhibitory potency and stability. nih.gov These compounds, specifically N-(2-oxoazetidin-3-yl)amides, have demonstrated good potency and improved physicochemical properties, including chemical and plasma stability, making them suitable for systemic administration. nih.gov The stability of the complex between these inhibitors and NAAA is crucial for their therapeutic efficacy.

Table 1: Computational Methods for Protein-Ligand Complex Stability Analysis

| Method | Description | Application |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to observe the dynamic behavior of the protein-ligand complex. | Assessing the conformational changes and stability of the complex under physiological conditions. |

| Thermal Titration Molecular Dynamics (TTMD) | A series of MD simulations at increasing temperatures to evaluate the persistence of the native binding mode. | Qualitative estimation of protein-ligand binding stability and differentiation between high and low-affinity binders. nih.govresearchgate.net |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Identifying potential binding modes and estimating binding affinity. researchgate.net |

Conformational Landscapes in Solution

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. For flexible molecules like this compound and its derivatives, understanding their conformational landscape in solution is key to comprehending their interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. researchgate.netrsc.org By analyzing the NMR spectra, information about the spatial arrangement of atoms and the dynamics of the molecule can be obtained. For instance, in a study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, IR and NMR spectroscopy were used to investigate their conformational preferences in solution. researchgate.net

The study revealed that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer, a common structural motif in proteins. researchgate.net Furthermore, an interesting main-chain-to-side-chain hydrogen bond was detected, forming a six-membered pseudo-cycle. researchgate.net This hydrogen bond connects the nitrogen atom of the azetidine (B1206935) ring with the amide NH of the subsequent residue, increasing the conformational options for designing foldamers with predictable 3D structures. researchgate.net

Computational methods, such as ab initio Hartree-Fock and density functional theory (DFT), are also employed to study the conformational preferences of molecules in both the gas phase and in solution. nih.gov These methods can calculate the relative energies of different conformations and predict the most stable structures. For azetidine rings, which are four-membered rings, puckered structures are common. nih.gov The degree of puckering and the preferred conformation can be influenced by the substituents on the ring and the surrounding solvent. nih.gov

For example, a conformational study on L-azetidine-2-carboxylic acid showed that the four-membered azetidine ring can adopt different puckered structures depending on the backbone conformation. nih.gov The solvent polarity also plays a significant role; as the polarity increases, certain conformations, like the polyproline II-like conformation, become more populated. nih.gov

Table 2: Techniques for Investigating Conformational Landscapes

| Technique | Description | Key Findings for Azetidine Derivatives |

| NMR Spectroscopy | Provides information about the structure and dynamics of molecules in solution. researchgate.netrsc.org | Revealed that 3-aminoazetidine-3-carboxylic acid moieties can induce β-turns and form intramolecular hydrogen bonds. researchgate.net |

| IR Spectroscopy | Measures the absorption of infrared radiation by a molecule, providing information about its vibrational modes and functional groups. | Used in conjunction with NMR to elucidate the conformational preferences of peptides containing azetidine rings. researchgate.net |

| Computational Modeling (ab initio, DFT) | Calculates the energies of different molecular conformations to predict the most stable structures. nih.gov | Showed that the azetidine ring can adopt various puckered conformations influenced by substituents and solvent polarity. nih.gov |

In Silico Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a relationship between the chemical structure of a compound and its biological activity. ptfarm.pl These models are highly valuable in drug discovery for predicting the activity of new chemical entities without the need for their synthesis and testing. ptfarm.pl

Quantitative Structure-Activity Relationship (QSAR) is a common type of SAR modeling that develops mathematical equations to correlate physicochemical properties of molecules with their biological activities. sphinxsai.com These properties, known as molecular descriptors, can include topological, electronic, and steric parameters.

For 2-azetidinone derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial and anticancer activities. ptfarm.plnih.govresearchgate.net In one study, QSAR models indicated that the antimicrobial activities of a series of 2-azetidinone derivatives were governed by topological parameters such as the Balaban index (J) and valence molecular connectivity indices (⁰χv and ¹χv). nih.gov

The process of building a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) regression are used to build the QSAR model. sphinxsai.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from SAR and QSAR studies can guide the design of new this compound derivatives with improved potency and desired biological activities. For instance, a SAR analysis of N-(2-oxoazetidin-3-yl)amides as NAAA inhibitors elucidated the key structural features necessary for potent inhibition. nih.gov This information is crucial for the rational design of next-generation inhibitors.

Predictive analytics, powered by these in silico models, allows for the virtual screening of large compound libraries to identify potential hits with desired activity profiles, thereby accelerating the drug discovery process.

Table 3: Key Aspects of In Silico SAR Modeling

| Aspect | Description | Relevance to this compound |

| QSAR Models | Mathematical equations that relate the chemical structure of a compound to its biological activity. sphinxsai.com | Used to identify key structural features of 2-azetidinone derivatives that influence their antimicrobial and anticancer activities. ptfarm.plnih.govresearchgate.net |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule. | Topological indices and other descriptors have been shown to correlate with the biological activity of azetidinone compounds. nih.gov |

| Predictive Analytics | The use of data, statistical algorithms, and machine learning techniques to identify the likelihood of future outcomes based on historical data. | Enables the virtual screening of compound libraries to prioritize the synthesis and testing of promising this compound derivatives. |

Homology Modeling of Target Proteins for Ligand Interaction Studies

When the experimental three-dimensional (3D) structure of a target protein is not available, homology modeling, also known as comparative modeling, can be used to predict its structure. nih.gov This computational method is based on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov

The process of homology modeling involves the following steps:

Template Identification: Searching a database of known protein structures (like the Protein Data Bank, PDB) for a homologous protein with a known 3D structure to use as a template. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein.

Model Building: Building a 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Refining the initial model to correct any structural inaccuracies and validating the quality of the final model.

Homology modeling is a powerful tool in drug discovery as it provides a structural basis for understanding protein function and for performing ligand interaction studies, such as molecular docking. nih.gov For example, if the crystal structure of a specific enzyme that interacts with this compound derivatives is unknown, a homology model of that enzyme can be built.

This modeled protein can then be used in molecular docking simulations to predict how this compound derivatives bind to its active site. nih.gov These simulations can provide valuable information about the binding affinities and modes of interaction, which can guide the design of more potent and selective inhibitors. nih.gov

For instance, a study on inhibitors of Mycobacterium tuberculosis utilized homology modeling to build the 3D structure of the cytochrome b subunit (QcrB), a potential drug target, as its crystal structure was not available. nih.gov The modeled protein was then used for molecular docking simulations with a series of inhibitors to analyze their binding affinities and modes. nih.gov This approach can be similarly applied to study the interaction of this compound derivatives with their respective target proteins where the experimental structure is lacking.

Table 4: Steps in Homology Modeling for Ligand Interaction Studies

| Step | Description | Purpose |

| Template Identification | Finding a known protein structure that is homologous to the target protein. nih.gov | To serve as a blueprint for building the 3D model of the target. |

| Sequence Alignment | Aligning the amino acid sequences of the target and template proteins. | To establish the correspondence between residues in the target and template. |

| Model Building | Constructing the 3D coordinates of the target protein based on the template structure. | To generate an initial 3D model of the target protein. |

| Model Refinement & Validation | Optimizing the geometry of the model and assessing its quality. | To produce a high-quality and reliable 3D model for further studies. |

| Ligand Interaction Studies | Using the modeled protein for molecular docking or other computational analyses with ligands. | To predict binding modes, affinities, and guide the design of new compounds. nih.gov |

Biological Activity and Mechanistic Insights of 3 Aminoazetidin 2 One Derivatives in Vitro Research

β-Lactam Antibiotic Mimicry and Penicillin-Binding Protein (PBP) Inhibition Mechanisms

The foundational structure of 3-aminoazetidin-2-one is a β-lactam ring, a four-membered cyclic amide. This motif is famously characteristic of β-lactam antibiotics, including penicillins and cephalosporins, which are cornerstones of antibacterial therapy. nih.govphyschemres.org These antibiotics function by inhibiting penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.govmdpi.com Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. nih.govmdpi.com

The inhibitory mechanism of β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidase activity. nih.govmdpi.com PBPs mistakenly recognize the β-lactam ring and form a stable, covalent acyl-enzyme complex with an active site serine residue. nih.gov This effectively inactivates the enzyme, halting cell wall construction. Given that the this compound core is a β-lactam, its derivatives are investigated for their potential to act as PBP inhibitors. nih.gov

The primary mechanism by which β-lactam-containing compounds inhibit bacterial growth is by disrupting the synthesis of the cell wall. nih.gov PBPs catalyze the cross-linking of peptide chains within the growing peptidoglycan polymer, a crucial step for creating a strong and rigid cell wall. nih.govmdpi.com By forming a stable complex with the PBP active site, this compound derivatives can conceptually block this transpeptidation reaction. nih.gov This inhibition weakens the cell wall, ultimately leading to cell lysis and bacterial death. Research into azetidine (B1206935) derivatives has shown that they can interfere with cell envelope biogenesis, specifically by arresting late-stage mycolic acid biosynthesis in mycobacteria, further highlighting the potential of this chemical class to disrupt cell wall formation. nih.gov

A major challenge to the efficacy of β-lactam antibiotics is the widespread emergence of bacterial resistance, most commonly through the production of β-lactamase enzymes. rawdatalibrary.netnih.govresearchgate.net These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. nih.govresearchgate.net

A clinically successful strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). nih.govresearchgate.netmdpi.com Conceptually, derivatives of this compound could be designed to function either as standalone β-lactamase-stable PBP inhibitors or as dual-action agents. This could involve chemical modifications to the core structure that not only preserve affinity for PBPs but also confer an ability to inhibit β-lactamases. Another approach involves designing derivatives that are poor substrates for β-lactamases, allowing them to reach and inhibit PBPs even in resistant bacteria. The development of novel, non-β-lactam BLIs like avibactam (B1665839) has also renewed interest in creating new combination therapies to overcome resistance. mdpi.com

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Beyond antibiotic potential, derivatives of this compound have been identified as a novel class of inhibitors for N-acylethanolamine acid amidase (NAAA). nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of endogenous lipid signaling molecules, most notably palmitoylethanolamide (B50096) (PEA). nih.govnih.govnih.gov PEA is an anti-inflammatory and analgesic mediator that exerts its effects by activating the peroxisome proliferator-activated receptor-α (PPAR-α). nih.govnih.govescholarship.org By inhibiting NAAA, the intracellular levels of PEA can be increased, thus enhancing its therapeutic effects. This makes NAAA inhibitors a promising target for the treatment of pain and inflammation. nih.govomicsdi.org

NAAA preferentially hydrolyzes saturated and monounsaturated fatty acid ethanolamides like PEA and oleoylethanolamide (OEA). nih.govescholarship.org The actions of these lipid mediators are terminated by intracellular hydrolysis. nih.govescholarship.org In vitro studies have demonstrated that inhibiting NAAA effectively blocks the degradation of these compounds. For instance, in activated leukocytes, potent NAAA inhibitors were shown to increase the levels of PEA. pnas.org This is significant because endogenous levels of PEA and OEA have been observed to decrease during inflammation. nih.govescholarship.org Therefore, by preventing the hydrolysis of PEA and OEA, this compound-based NAAA inhibitors can restore and enhance the signaling of these anti-inflammatory lipid mediators in a cellular context.

Systematic investigation into N-(2-oxoazetidin-3-yl)amides has revealed key structural features necessary for potent NAAA inhibition. nih.govnih.gov These studies have established a clear structure-activity relationship (SAR) for this class of compounds. nih.govnih.gov

Key findings from SAR studies include:

The β-Lactam Moiety: The this compound core is essential for inhibitory activity. nih.gov

Stereochemistry at C3: The (S)-configuration of the acylamino substituent at the C3 position of the ring is strongly preferred over the (R)-configuration for NAAA inhibition. nih.gov

Substitution on the Ring Nitrogen: Alkylation of the endocyclic nitrogen atom is not tolerated and leads to a loss of activity. nih.gov

The Acyl Side Chain: The nature of the N-acyl side chain attached to the 3-amino group significantly influences potency.

The following table presents data on the inhibitory activity of select this compound derivatives against human NAAA (h-NAAA), illustrating the key SAR findings.

| Compound | Configuration | Side Chain (R-CO) | IC50 (µM) for h-NAAA |

|---|---|---|---|

| (S)-5a | S | Phenylacetyl | 0.015 |

| (R)-5a | R | Phenylacetyl | > 10 |

| (S)-5b | S | 3-Phenylpropionyl | 0.011 |

| (S)-5d | S | Myristoyl (C14) | 0.070 |

| (S)-5e | S | Palmitoyl (C16) | 0.200 |

Data synthesized from studies on N-(2-oxoazetidin-3-yl)amides. nih.gov

Histamine (B1213489) H3 Receptor (H3R) Agonism and Related Receptor Interactions

Derivatives of 3-aminoazetidine have also been explored as ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. nih.gov The H3R acts as both an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govfrontiersin.orgwikipedia.org

An in-house screening campaign identified a non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine compound as a partial H3R agonist. nih.gov This discovery prompted the synthesis and evaluation of related analogues, leading to the development of a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity, non-imidazole H3R full agonists. nih.govacs.orgnih.gov These compounds represent a significant departure from typical imidazole-based H3R agonists. nih.gov

The binding mode for these agonists involves key interactions within the receptor. For instance, the basic amine of the azetidine moiety forms an ionic bond with the aspartic acid residue D114, while the amino group on the pyrimidine (B1678525) ring hydrogen bonds with the glutamic acid residue E206. acs.org

The table below summarizes the in vitro activity of key compounds from this series.

| Compound | Binding Affinity (pKi) | Functional Potency (pEC50) |

|---|---|---|

| 11b | 7.7 | 7.9 (Partial Agonist) |

| VUF16839 (14d) | 8.5 | 9.5 (Full Agonist) |

Data from studies on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives. nih.govacs.org

In Vitro Characterization of Agonistic Potency and Efficacy